(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane
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Overview
Description
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane, also known as Benzene, 1-(2-bromoethyl)-4-[(trifluoromethyl)thio]-, is a chemical compound with the molecular formula C9H8BrF3S and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a bromoethyl group and a trifluoromethylsulfane group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane typically involves the reaction of 4-(2-bromoethyl)phenol with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The trifluoromethylsulfane group can be reduced to trifluoromethylthiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products Formed
Substitution: Corresponding substituted products (e.g., amines, thiols).
Oxidation: Sulfoxides, sulfones.
Reduction: Trifluoromethylthiol derivatives.
Scientific Research Applications
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chloroethyl)phenyl)(trifluoromethyl)sulfane
- (4-(2-Iodoethyl)phenyl)(trifluoromethyl)sulfane
- (4-(2-Bromoethyl)phenyl)(methyl)sulfane
Uniqueness
(4-(2-Bromoethyl)phenyl)(trifluoromethyl)sulfane is unique due to the presence of both a bromoethyl group and a trifluoromethylsulfane group, which confer distinct chemical and physical properties. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications .
Properties
CAS No. |
1343048-83-8 |
---|---|
Molecular Formula |
C9H8BrF3S |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8BrF3S/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13/h1-4H,5-6H2 |
InChI Key |
OVMCFKCMGKWBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCBr)SC(F)(F)F |
Origin of Product |
United States |
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